molecular formula C21H20FN3O5S2 B3536106 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B3536106
M. Wt: 477.5 g/mol
InChI Key: OIMDEMUKFHPOEH-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a core acetamide structure linking two key pharmacophores: a 2-fluorophenoxy moiety and a 4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl group. The presence of the thiazole ring, a common feature in many bioactive molecules, and the morpholine sulfonyl group, which can influence a compound's physicochemical properties and binding affinity, makes this compound a valuable scaffold for developing novel therapeutic agents. Compounds featuring similar acetamide bridges and thiazole rings have been investigated for a range of biological activities, including their potential as enzyme inhibitors. The structural architecture of this compound suggests it may be suited for research focused on kinase inhibition or modulation of other enzymatic targets critical in disease pathways. Researchers can utilize this high-purity compound as a key intermediate in synthetic campaigns, a building block for creating compound libraries, or as a standard in analytical and bio-screening studies to explore structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c22-17-3-1-2-4-19(17)30-13-20(26)24-21-23-18(14-31-21)15-5-7-16(8-6-15)32(27,28)25-9-11-29-12-10-25/h1-8,14H,9-13H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMDEMUKFHPOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate reagent to introduce the fluorophenoxy group.

    Introduction of the morpholinylsulfonylphenyl group: This step involves the reaction of the intermediate with a morpholine derivative and a sulfonylating agent to form the morpholinylsulfonylphenyl group.

    Formation of the thiazolylacetamide group: This step involves the reaction of the intermediate with a thiazole derivative and an acylating agent to form the thiazolylacetamide group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activities, this compound may be investigated for therapeutic applications, such as in the treatment of diseases or conditions.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbone

Key structural variations among analogues include substituents on the thiazole ring, phenoxy groups, and sulfonamide modifications. Below is a comparative analysis:

Compound Substituents Key Features Biological Activity Ref.
2-(2-Fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide (Target) - 2-Fluorophenoxy
- 4-Morpholinylsulfonylphenyl on thiazole
High polarity due to sulfonamide; potential kinase inhibition Not explicitly reported in evidence; inferred from structural similarity to MARK1 inhibitors
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide - 2-Chlorophenyl
- Morpholinoacetamide
Moderate lipophilicity; CAS# 338749-93-2 Not reported; structural similarity suggests kinase/antimicrobial activity
2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS# 685552-52-7) - 3-Chlorophenoxy
- 4-Fluorophenyl on thiazole
Halogenated substituents enhance stability Antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus, E. coli)
N-[4-(3-Chlorophenyl)thiazol-2-yl]-2-m-tolylacetamide (Compound 107k) - 3-Chlorophenyl
- m-Tolylacetamide
Chlorine and methyl groups improve membrane permeability Broad-spectrum antifungal activity (MIC: 6.25 µg/mL against A. flavus)
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS# 83558-09-2) - Chloroacetamide
- 4-Fluorophenyl on thiazole
Simple halogenated structure; easy synthesis Intermediate for further functionalization

Activity Trends

  • Halogenated Derivatives : Chloro- and fluorophenyl substituents (e.g., 107k, 685552-52-7) correlate with enhanced antimicrobial activity due to increased electrophilicity and membrane disruption .
  • Sulfonamide Groups : The morpholinylsulfonyl group in the target compound likely improves solubility and target specificity, similar to MARK1 inhibitors like 2-[3-(methanesulfonamido)phenyl]-N-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (Ki = 2000 nM) .
  • Phenoxy vs. Acetamide Linkers: Phenoxy groups (e.g., 2-fluorophenoxy) may reduce metabolic degradation compared to simple acetamide chains .

Key Research Findings

  • Antimicrobial Potential: Analogues with chloro/fluorine substituents (e.g., 107k, 685552-52-7) exhibit MIC values as low as 6.25 µg/mL, outperforming diclofenac sodium in anti-inflammatory models .
  • Kinase Inhibition : Morpholinylsulfonyl-containing compounds show affinity for serine/threonine kinases (e.g., MARK1), though activity is moderate (Ki ~2000 nM) .
  • Tautomerism : Thione-thiol tautomerism in triazole-thiazole hybrids (e.g., compounds 7–9) influences reactivity and binding .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for preparing 2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide?

The synthesis involves sequential functionalization of the thiazole core and fluorophenoxy-acetamide backbone. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in DMF or dichloromethane .
  • Sulfonation : Introduction of the morpholin-4-ylsulfonyl group via sulfonylation reactions using morpholine and sulfur trioxide derivatives .
  • Acetamide coupling : Amide bond formation between 2-(2-fluorophenoxy)acetic acid and the thiazol-2-amine intermediate, facilitated by coupling agents like HATU or EDC in anhydrous DCM .
    Optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF for polar intermediates) significantly impact yield and purity .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and acetamide linkage. Fluorine-19 NMR validates the 2-fluorophenoxy group .
  • Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 507.12) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Discrepancies often arise from assay-specific parameters (e.g., cell line variability, concentration ranges). Methodological solutions include:

  • Dose-response normalization : Use IC50_{50} values from standardized cell viability assays (e.g., MTT) .
  • Target validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding affinity to kinases or inflammatory mediators .
  • Off-target profiling : Employ kinome-wide screening to rule out nonspecific interactions .

Advanced: What structure-activity relationship (SAR) insights guide optimization of this compound?

Key SAR findings from analogous compounds:

  • Fluorophenoxy group : Enhances lipophilicity and membrane permeability, critical for CNS penetration .
  • Morpholinylsulfonyl moiety : Improves solubility and hydrogen-bonding with kinase ATP pockets .
  • Thiazole core : Substitution at position 4 (e.g., aryl groups) modulates selectivity for EGFR or VEGFR-2 .
    Validation : Parallel synthesis of analogs with systematic substitutions (e.g., replacing fluorine with chlorine) followed by enzymatic assays .

Methodological: How to optimize reaction yields during large-scale synthesis?

  • Solvent selection : Use DMF for intermediates prone to aggregation; switch to THF for acid-sensitive steps .
  • Catalyst screening : Pd/C or Ni catalysts enhance Suzuki-Miyaura couplings for aryl-thiazole linkages .
  • Workflow automation : Continuous flow reactors minimize side reactions during sulfonation and amidation .

Advanced: What computational strategies predict the compound’s pharmacokinetics and toxicity?

  • ADMET prediction : Tools like SwissADME estimate logP (2.8), CYP inhibition, and blood-brain barrier penetration .
  • Molecular dynamics (MD) : Simulate binding stability with hERG channels to assess cardiac toxicity risks .
  • Metabolite identification : Use in silico tools (e.g., Meteor) to predict Phase I/II metabolites for hepatotoxicity screening .

Advanced: How to assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours .
  • LC-MS/MS monitoring : Track degradation products (e.g., hydrolysis of the acetamide bond) .
  • Lyophilization : Improve long-term storage stability by formulating as a lyophilized powder .

Methodological: What purification challenges arise with this compound, and how are they addressed?

  • Byproduct removal : Silica gel chromatography eliminates unreacted morpholinylsulfonyl precursors .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate pure acetamide crystals .
  • HPLC prep-scale : Apply gradient elution (20–80% acetonitrile) for final purity >99% .

Advanced: What in vitro and in vivo models are suitable for evaluating anti-inflammatory activity?

  • In vitro : LPS-induced TNF-α secretion in RAW 264.7 macrophages .
  • In vivo : Carrageenan-induced rat paw edema model; measure COX-2 inhibition via ELISA .
  • Biomarker profiling : Quantify prostaglandin E2 (PGE2) levels in plasma using LC-MS/MS .

Advanced: How can researchers leverage this compound for combination therapy studies?

  • Synergy screening : Combine with cisplatin or doxorubicin in cancer cell lines (e.g., MCF-7) using Chou-Talalay analysis .
  • Resistance reversal : Test in P-glycoprotein-overexpressing cells (e.g., NCI/ADR-RES) to assess efflux pump inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenoxy)-N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

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